![molecular formula C19H16N2OS B403082 (2Z)-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one CAS No. 301157-37-9](/img/structure/B403082.png)
(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is also known as PBTZ169, and it belongs to the class of thiazolo[3,2-a]benzimidazole derivatives.
Mecanismo De Acción
The mechanism of action of PBTZ169 is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and replication of bacteria, viruses, and cancer cells. This compound has been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acid in Mycobacterium tuberculosis. PBTZ169 has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells.
Biochemical and Physiological Effects:
PBTZ169 has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial growth, induction of apoptosis in cancer cells, and inhibition of viral replication. This compound has also been found to exhibit good solubility and thermal stability, making it a promising candidate for the development of new materials for electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PBTZ169 in lab experiments include its potent activity against various diseases, including tuberculosis, cancer, and viral infections. This compound has also been found to exhibit good solubility and thermal stability, making it a promising candidate for the development of new materials for electronic devices. However, the limitations of using PBTZ169 in lab experiments include its high cost of production and the need for further optimization of its synthesis method.
Direcciones Futuras
There are several future directions for the research on PBTZ169, including the development of new anti-tuberculosis drugs, the identification of new targets for cancer therapy, and the development of new materials for electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method to reduce the cost of production.
Métodos De Síntesis
The synthesis of PBTZ169 involves the reaction of 4-isopropylbenzaldehyde and 2-mercapto-benzimidazole in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed to obtain the desired product in good yield and purity. The synthesis of PBTZ169 has been optimized to reduce the cost of production and increase the efficiency of the reaction.
Aplicaciones Científicas De Investigación
PBTZ169 has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, PBTZ169 has been shown to exhibit potent anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis. This compound has also been found to be effective against drug-resistant strains of tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs.
In drug discovery, PBTZ169 has been identified as a potential lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and viral infections. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, PBTZ169 has been found to inhibit the replication of the Zika virus, making it a potential candidate for the development of new anti-viral drugs.
In material science, PBTZ169 has been studied for its potential applications in organic electronics and optoelectronics. This compound has been found to exhibit good solubility and thermal stability, making it a promising candidate for the development of new materials for electronic devices.
Propiedades
IUPAC Name |
(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-12(2)14-9-7-13(8-10-14)11-17-18(22)21-16-6-4-3-5-15(16)20-19(21)23-17/h3-12H,1-2H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTXWALTBDBCNM-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402999.png)
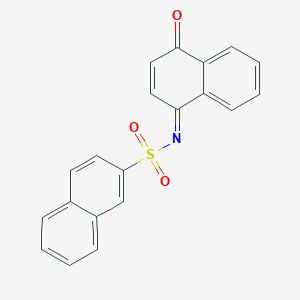
![2-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B403003.png)
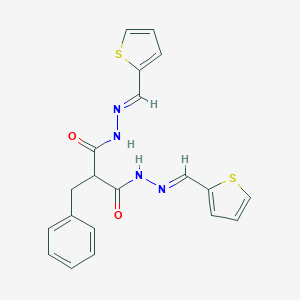
![4-decyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B403007.png)
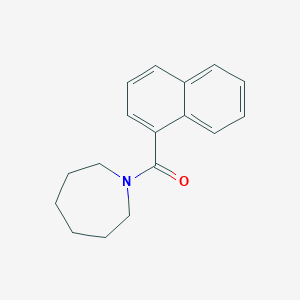
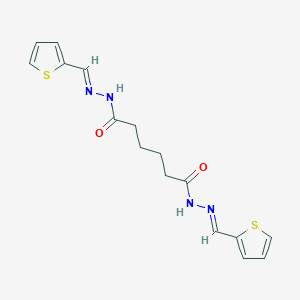
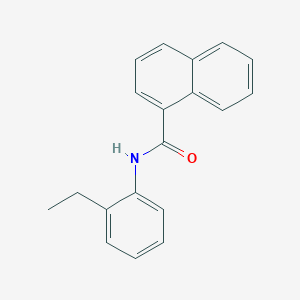
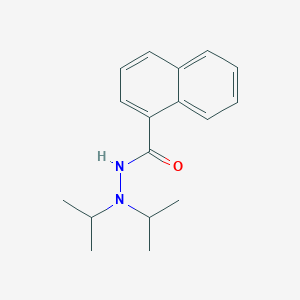
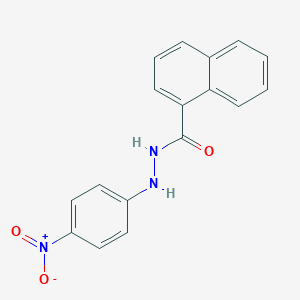
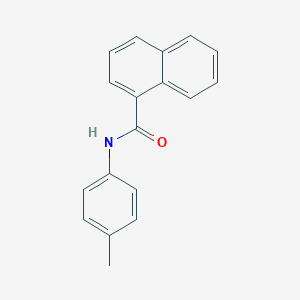
![N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B403016.png)
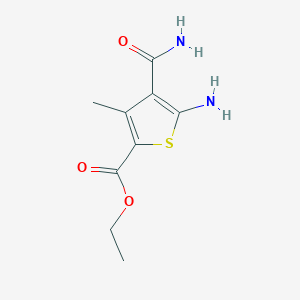
![2-[(3-Fluorobenzoyl)amino]benzoic acid](/img/structure/B403020.png)